molecular formula C20H12N2O5S B11703874 (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11703874
M. Wt: 392.4 g/mol
InChI Key: OWZULGZUIPOZKW-LDADJPATSA-N
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Description

(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a furan ring substituted with a nitrophenyl group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The thiazolidine-2,4-dione core is known for its antidiabetic properties, and modifications can lead to new drugs for treating metabolic disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can bind to enzymes involved in metabolic pathways, inhibiting their activity. The nitrophenyl group can interact with cellular components, leading to oxidative stress and cell death in cancer cells. The furan ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
  • (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
  • (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its combination of a nitrophenyl group with a thiazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it more versatile and potent compared to its analogs. The presence of the nitro group enhances its reactivity and potential for further chemical modifications, while the thiazolidine-2,4-dione core provides a scaffold for biological activity.

Properties

Molecular Formula

C20H12N2O5S

Molecular Weight

392.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H12N2O5S/c23-19-18(28-20(24)21(19)14-4-2-1-3-5-14)12-16-10-11-17(27-16)13-6-8-15(9-7-13)22(25)26/h1-12H/b18-12+

InChI Key

OWZULGZUIPOZKW-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=O

Origin of Product

United States

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